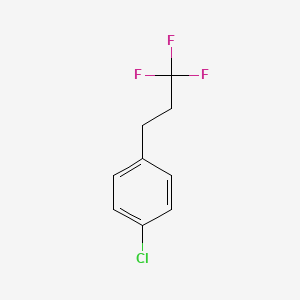
1-Chloro-4-(3,3,3-trifluoropropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H6ClF3. It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 3,3,3-trifluoropropyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. The reaction involves the use of benzene and 3-chloro-1,1,1-trifluoropropane as starting materials. Anhydrous aluminum chloride is used as a catalyst to facilitate the reaction. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The benzene ring can undergo oxidation to form corresponding quinones.
Reduction Reactions: The trifluoropropyl group can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel are used in the presence of hydrogen gas.
Major Products Formed:
Substitution Reactions: Products include 1-hydroxy-4-(3,3,3-trifluoropropyl)benzene and 1-amino-4-(3,3,3-trifluoropropyl)benzene.
Oxidation Reactions: Products include 1-chloro-4-(3,3,3-trifluoropropyl)quinone.
Reduction Reactions: Products include 1-chloro-4-(3,3,3-trifluoropropyl)cyclohexane.
科学研究应用
1-Chloro-4-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 1-chloro-4-(3,3,3-trifluoropropyl)benzene involves its interaction with specific molecular targets. The chlorine atom and trifluoropropyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
相似化合物的比较
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar structure but with a double bond in the trifluoropropyl group.
Uniqueness: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. The trifluoropropyl group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
属性
CAS 编号 |
96256-39-2 |
|---|---|
分子式 |
C9H8ClF3 |
分子量 |
208.61 g/mol |
IUPAC 名称 |
1-chloro-4-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H,5-6H2 |
InChI 键 |
OGVAQWLMBXWTQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


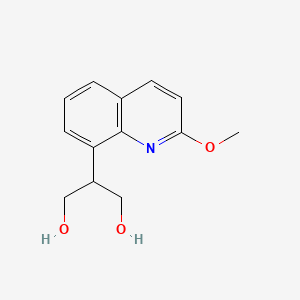

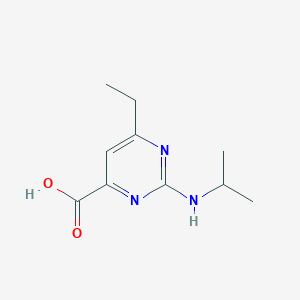
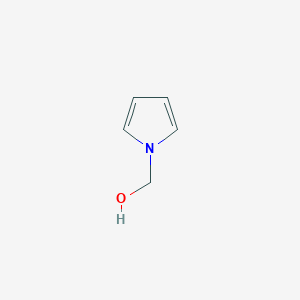
![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
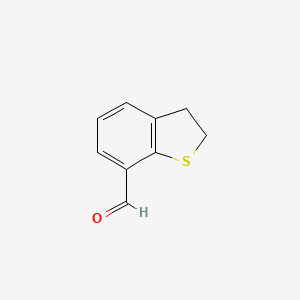
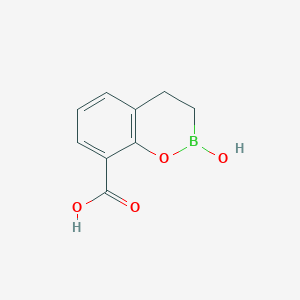
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)
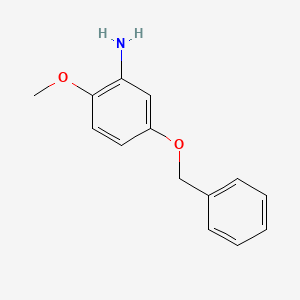
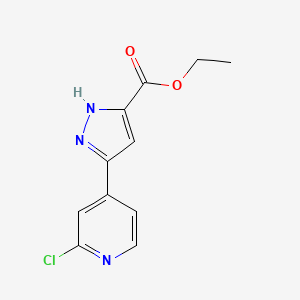
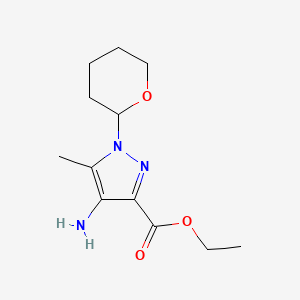
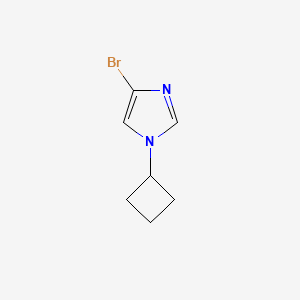
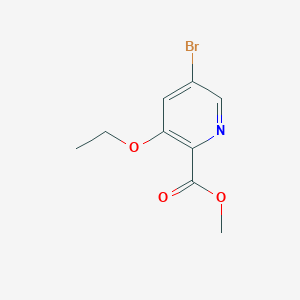
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
